N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Description

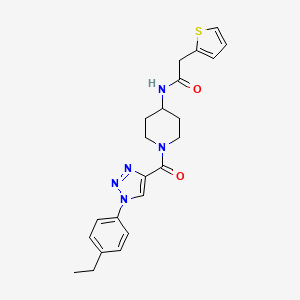

The compound N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide features a hybrid structure combining a 1,2,3-triazole ring, a piperidine scaffold, and a thiophene-linked acetamide moiety.

Properties

IUPAC Name |

N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S/c1-2-16-5-7-18(8-6-16)27-15-20(24-25-27)22(29)26-11-9-17(10-12-26)23-21(28)14-19-4-3-13-30-19/h3-8,13,15,17H,2,9-12,14H2,1H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQHHKPTVFWULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, including the formation of the triazole ring, the acylation of the piperidine ring, and the coupling with the thiophene moiety. The general synthetic route can be outlined as follows:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.

Acylation of the Piperidine Ring: The piperidine ring is acylated using an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

Coupling with the Thiophene Moiety: The final step involves the coupling of the acylated piperidine with the thiophene moiety, which can be achieved using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acylated piperidine can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Bases: Triethylamine, sodium hydroxide

Catalysts: Copper(I) catalysts for cycloaddition reactions

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols

Substitution Products: Various substituted triazoles

Scientific Research Applications

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions involving triazole and piperidine derivatives.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It can be used in chemical biology to investigate the effects of triazole-containing compounds on cellular processes.

Mechanism of Action

The mechanism of action of N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and thiophene rings can contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Electronic Properties

A comparative overview of key structural analogs is provided in Table 1.

Table 1: Structural and Electronic Comparison

- Triazole vs. Thiazole/Thiophene : The target’s 1,2,3-triazole offers hydrogen-bonding capabilities via its nitrogen atoms, contrasting with the sulfur-containing thiazole () or thiophene, which prioritize hydrophobic interactions .

Biological Activity

N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 396.49 g/mol. The presence of these functional groups suggests a diverse range of biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

-

Anticancer Activity :

- Triazole derivatives have shown promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that similar triazole compounds exhibit IC50 values ranging from 0.8 to 27.08 μM against various cancer cell lines, including A549 lung cancer cells .

- Mechanistic studies have revealed that these compounds can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production, leading to enhanced apoptosis in cancer cells .

-

Antimicrobial Properties :

- Compounds containing triazole rings are known for their antibacterial and antifungal activities. Research has demonstrated that derivatives can effectively inhibit the growth of pathogenic bacteria and fungi.

- The structural modifications in the triazole ring significantly influence the antimicrobial potency, suggesting that this compound may exhibit enhanced activity compared to simpler analogs.

- Anti-inflammatory Effects :

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Interaction with specific enzymes can alter metabolic pathways crucial for cancer cell survival.

- Receptor Modulation : The compound may bind to various receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Triazole Derivative A | 4-Ethylphenyl group | Anticancer (IC50: 5 μM) |

| Triazole Derivative B | 3-Methoxybenzyl group | Antimicrobial (IC50: 10 μM) |

| N-(1-(1-(4-Ethylphenyl)-... | Piperidine & Thiophene | Anticancer & Anti-inflammatory |

Case Studies

Several studies have reported on the biological activity of triazole derivatives:

- Study on Lung Cancer Cells :

-

Antimicrobial Activity Assessment :

- In vitro tests indicated that related triazole compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their efficacy.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates validated?

The synthesis typically involves multi-step reactions, including:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

- Piperidine acylation : Coupling the triazole-carbonyl group to the piperidine ring via amide bond formation under reflux conditions .

- Thiophene acetamide attachment : Introducing the thiophen-2-yl acetamide moiety through nucleophilic substitution or coupling reactions . Validation : Intermediates are characterized using TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and HRMS for molecular weight verification .

Q. Which spectroscopic methods are critical for structural confirmation?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing piperidine CH₂ groups at δ ~2.5–3.5 ppm) .

- FT-IR : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₂₃H₂₆N₅O₂S) .

Q. What preliminary biological assays are recommended for activity screening?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Kinase or protease inhibition assays targeting pathways like PI3K/AKT .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst loading). For example, optimize CuAAC reaction time and temperature to reduce byproducts .

- Flow Chemistry : Continuous-flow systems improve reproducibility and scalability for steps like acylation . Example : A 10% yield increase was achieved by switching from DMF to THF in the coupling step, as THF reduced side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Confirm activity thresholds using IC₅₀/EC₅₀ values to rule out false positives .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., fixed cell lines, assay durations) .

- Target Validation : Use CRISPR knockdown or siRNA to confirm target specificity if off-target effects are suspected .

Q. How can molecular docking predict the compound’s mechanism of action?

- Software Tools : AutoDock Vina or Schrödinger Suite for docking into protein targets (e.g., kinases, GPCRs).

- Key Interactions : The triazole and thiophene moieties often form π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP-binding pockets) . Case Study : Docking into the EGFR kinase domain showed hydrogen bonding between the acetamide carbonyl and Lys721, correlating with observed antiproliferative activity .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Rodent Models : Assess bioavailability, half-life, and organ distribution via LC-MS/MS quantification .

- Metabolite Profiling : Identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the ethylphenyl group) using UPLC-QTOF-MS .

Key Challenges and Solutions

- Stereochemical Purity : Chiral HPLC or SFC (supercritical fluid chromatography) resolves enantiomers during piperidine functionalization .

- Solubility Issues : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate ester derivatives) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.